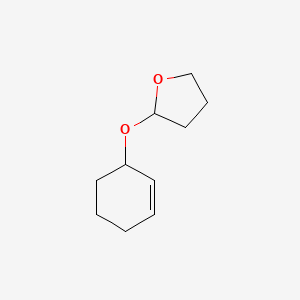

2-(Cyclohex-2-en-1-yloxy)tetrahydrofuran

Description

The 2-Alkoxytetrahydrofuran and Cyclohexenyl Ether Motifs

The structure of 2-(Cyclohex-2-en-1-yloxy)tetrahydrofuran contains two key functional groups that dictate its potential reactivity and utility. The 2-alkoxytetrahydrofuran portion is a type of cyclic acetal. These structures are notable in organic synthesis and can be formed through various methods, including transition metal-catalyzed cycloisomerization reactions. researchgate.net The reactivity of 2-alkoxytetrahydrofurans is often characterized by their ability to generate five-membered oxocarbenium ions, which are valuable intermediates in catalytic asymmetric alkylation reactions. rsc.org This allows for the stereoselective formation of substituted tetrahydrofurans, which are common cores in a wide range of natural products. nih.gov

The second key component is the cyclohexenyl ether. Cyclohexenyl groups, and more broadly, cyclic ethers, can serve as protecting groups for alcohols in multi-step syntheses. rsc.orgyoutube.com For instance, the cyclohexyl group has been developed as a protecting group for serine and threonine in peptide synthesis. rsc.org It is introduced by reacting the alcohol with 3-bromocyclohexene (B24779) and is stable under various acidic and basic conditions. rsc.org While ethers are generally unreactive, they can be cleaved by strong acids like HBr and HI, typically through an S(_N)1 or S(_N)2 mechanism depending on the structure of the ether. libretexts.org

The Strategic Value of Cyclic Ether Systems

Cyclic ethers, particularly five- and six-membered rings like tetrahydrofuran (B95107) (THF) and dioxane, are fundamental building blocks in molecular design. fiveable.me Their incorporation into a molecule can enhance thermal and chemical stability compared to their acyclic counterparts. fiveable.mefiveable.me The tetrahydrofuran ring, in particular, is a prevalent feature in a vast number of biologically active natural products, including annonaceous acetogenins, lignans, and polyether ionophores. nih.govresearchgate.net These natural products exhibit a wide spectrum of biological activities, such as antitumor, antimicrobial, and antiprotozoal properties. nih.gov

The synthesis of substituted tetrahydrofurans is a major focus in organic chemistry, with numerous methods developed for their stereoselective construction. nih.gov These methods often involve intramolecular nucleophilic substitution reactions, where a hydroxyl group attacks a tethered leaving group to form the ring. nih.govnih.gov The ability to control the stereochemistry during the formation of these rings is crucial, as the spatial arrangement of substituents significantly impacts the biological activity of the final molecule.

The Evolving Landscape of Complex Heterocyclic Structures

Heterocyclic compounds, which contain atoms of at least two different elements in a ring, constitute a significant portion of all known organic compounds. nih.govajrconline.org Nitrogen-, oxygen-, and sulfur-containing heterocycles are particularly abundant in nature and are key components in a majority of pharmaceuticals. ajrconline.orgnih.gov The structural diversity of heterocycles is immense, ranging from simple five- or six-membered rings to complex, multi-ring systems. openaccessjournals.com

The development of novel synthetic methods for creating complex heterocyclic structures is a vibrant area of research. researchgate.net Modern techniques, such as transition metal catalysis and microwave-assisted reactions, offer efficient and environmentally friendly routes to these valuable molecules. labinsights.nl The goal is often to create libraries of diverse heterocyclic compounds for screening in drug discovery programs, aiming to identify new therapeutic agents for a wide range of diseases. nih.govmdpi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H16O2 |

|---|---|

Molecular Weight |

168.23 g/mol |

IUPAC Name |

2-cyclohex-2-en-1-yloxyoxolane |

InChI |

InChI=1S/C10H16O2/c1-2-5-9(6-3-1)12-10-7-4-8-11-10/h2,5,9-10H,1,3-4,6-8H2 |

InChI Key |

PCRXKSBLKVVDNO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CC(C1)OC2CCCO2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Cyclohex 2 En 1 Yloxy Tetrahydrofuran

Direct Construction of the 2-(Cyclohex-2-en-1-yloxy)tetrahydrofuran Core

The direct formation of the ether bond connecting the cyclohexene (B86901) and tetrahydrofuran (B95107) moieties is a primary focus of synthetic development. This involves creating a C-O bond directly between the two rings, often through innovative coupling reactions.

Photocatalytic Dehydrogenative Cross-Coupling between Cyclohexene and Tetrahydrofuran

A modern and atom-economical approach to forming the C-O bond is through photocatalytic dehydrogenative cross-coupling. This method involves the direct coupling of a C-H bond from each of the parent molecules, cyclohexene and tetrahydrofuran (THF), to form the ether linkage. The process is typically facilitated by a photocatalyst that, upon excitation by light, can initiate the radical-based reaction mechanism. rsc.orgnih.gov This strategy is advantageous as it avoids the need for pre-functionalized starting materials. nih.gov

In the synthesis of this compound, this reaction would target the activation of an allylic C-H bond on cyclohexene and an α-C-H bond on tetrahydrofuran. The photocatalyst absorbs light to generate an excited state, which can then abstract a hydrogen atom from the α-position of the THF molecule, a process known as hydrogen atom transfer (HAT). nih.gov This generates a stabilized radical on the THF ring. This radical can then couple with a cyclohexenyl radical, formed similarly at the allylic position, to construct the desired ether.

**2.1.1.1. Development and Optimization of Catalyst Systems (e.g., Pt-Loaded TiO₂) **

The success of photocatalytic dehydrogenative coupling hinges on the catalyst system employed. Heterogeneous catalysts, such as platinum nanoparticles supported on titanium dioxide (Pt-loaded TiO₂), are of significant interest. The development of these catalysts involves optimizing several factors to maximize efficiency and stability.

Table 1: Factors in Catalyst System Optimization

| Parameter | Description | Impact on Catalysis |

| Catalyst Support | The material onto which the active metal is dispersed (e.g., TiO₂). | Influences surface area, reactant adsorption, and charge separation. Crystalline phase can affect activity. nih.gov |

| Metal Loading | The weight percentage of the active metal (e.g., Pt) on the support. | Affects the number of active sites. An optimal loading exists to balance activity and cost. |

| Particle Size | The diameter of the deposited metal nanoparticles. | Smaller particles generally provide a higher surface-area-to-volume ratio, increasing the number of active sites. nih.gov |

| Dispersion | The uniformity of the metal particle distribution on the support surface. | High dispersion prevents aggregation and ensures efficient use of the metal. nih.gov |

| Reaction Conditions | Parameters such as temperature, pressure, and light intensity. | Optimized to maximize reaction rate and selectivity towards the desired product. nih.gov |

Investigation of Regioselectivity and Diastereoselectivity in Cross-Coupling Processes

A significant challenge in the cross-coupling of cyclohexene and tetrahydrofuran is controlling the selectivity of the reaction.

Regioselectivity refers to the specific location of the bond formation. For tetrahydrofuran, the reaction should ideally occur at the α-position (C2) relative to the oxygen atom, as this C-H bond is the most activated. nih.gov For cyclohexene, the desired reaction site is the allylic C-H bond, which is weaker and leads to a resonance-stabilized radical. Photocatalytic systems can offer high regioselectivity for the less sterically hindered α-position of ethers. nih.gov

Diastereoselectivity becomes relevant when new stereocenters are formed during the reaction. The formation of this compound can potentially create multiple stereoisomers. The relative orientation of the cyclohexenyl group and the tetrahydrofuran ring is critical. Some photocatalytic methods, particularly those involving visible-light irradiation, have demonstrated the ability to achieve high diastereoselectivity in [2+2] cross-photocycloaddition reactions, which provides a basis for controlling stereochemistry in related coupling reactions. rsc.orgresearchgate.net The specific stereochemical outcome is often influenced by the nature of the catalyst and the reaction intermediates. researchgate.net

Etherification Strategies for Alkyl Cyclohexenyl Ethers

Traditional etherification methods can be adapted for the synthesis of this compound. These strategies typically involve the reaction of an alcohol with an alkyl halide or the addition of an alcohol to an alkene.

Modified Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a classic method for preparing ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.comyoutube.com In its application to the target molecule, two primary pathways are conceivable:

Reacting the alkoxide of 2-cyclohexen-1-ol (B1581600) with a 2-halotetrahydrofuran.

Reacting the alkoxide of 2-hydroxytetrahydrofuran (B17549) with a cyclohexenyl halide.

The standard Williamson synthesis often uses a strong base like sodium hydride (NaH) to deprotonate the alcohol, forming the nucleophilic alkoxide. youtube.comlibretexts.org However, this reaction is most effective with primary alkyl halides. masterorganicchemistry.com Since both potential alkyl halides in this synthesis (2-halotetrahydrofuran and 3-halocyclohexene) are secondary, the strongly basic alkoxide can promote a competing E2 elimination reaction, reducing the ether yield. libretexts.org

To overcome this limitation, modified Williamson ether synthesis approaches are employed. One such modification involves using a milder base or different reaction conditions. A notable variation uses silver oxide (Ag₂O) instead of a strong base. libretexts.org This allows the reaction to proceed under milder conditions without the need to pre-form a highly basic alkoxide, which can be particularly useful for sensitive substrates like those derived from sugars. libretexts.org This approach could potentially minimize the competing elimination reaction.

Table 2: Comparison of Williamson Ether Synthesis Approaches

| Method | Base/Reagent | Substrate Limitation | Potential for Side Reactions |

| Standard Williamson | Strong Base (e.g., NaH) | Best for methyl and primary alkyl halides. masterorganicchemistry.com | E2 elimination is a major competing reaction for secondary and tertiary halides. chem-station.com |

| Modified (Ag₂O) | Silver(I) Oxide | Milder conditions, suitable for more complex or sensitive alcohols. libretexts.org | Reduced potential for base-induced elimination. |

Alkoxymercuration-Demercuration Routes to Cyclic Ethers

Alkoxymercuration-demercuration is a two-step process used to synthesize ethers from an alkene and an alcohol. libretexts.org This method is highly reliable for producing the Markovnikov addition product and, crucially, proceeds without the carbocation rearrangements that can plague acid-catalyzed additions. libretexts.orgyoutube.com

For the synthesis of this compound, this pathway would involve the reaction of an alkene with an alcohol. The most direct application would be the reaction of cyclohexene with 2-hydroxytetrahydrofuran (the cyclic hemiacetal form of 4-hydroxybutanal).

The mechanism proceeds as follows:

Alkoxymercuration : The alkene (cyclohexene) attacks the electrophilic mercury(II) acetate (B1210297), forming a bridged mercurinium ion intermediate. libretexts.orgyoutube.com This intermediate is then attacked by the nucleophilic alcohol (2-hydroxytetrahydrofuran) at the more substituted carbon of the original double bond. This backside attack opens the three-membered ring and results in an anti-addition stereochemistry. libretexts.orgyoutube.com The bridged nature of the intermediate prevents any carbocation rearrangement. libretexts.org

Demercuration : The organomercury intermediate is then treated with a reducing agent, typically sodium borohydride (B1222165) (NaBH₄) in a basic solution, which replaces the mercury-containing group with a hydrogen atom. libretexts.org

This route offers high regioselectivity, consistently placing the alkoxy group at the more substituted carbon of the alkene. youtube.comyoutube.com

Accessing 2-Substituted Tetrahydrofuran Scaffolds via Convergent and Cascade Routes

Cycloaddition Reactions for Tetrahydrofuran Ring Formation

Cycloaddition reactions are powerful, atom-economical methods for constructing cyclic systems. Various modes of cycloaddition, including [3+2] annulations and 1,3-dipolar cycloadditions, have been successfully employed to generate the tetrahydrofuran core.

A direct and efficient method for constructing tetrasubstituted tetrahydrofurans is the formal [3+2] cycloaddition between epoxides and alkenes. mdpi.com This reaction is typically promoted by a Lewis acid, which activates the epoxide for nucleophilic attack by the alkene. mdpi.comlookchem.com The process involves the epoxide acting as a three-atom component (C-O-C) and the alkene as a two-atom component. Careful selection of the Lewis acid catalyst is crucial to favor the desired intermolecular cycloaddition over potential side reactions like epoxide degradation. lookchem.com The reaction proceeds with high regio- and stereoselectivity, offering a concise route from readily available starting materials. mdpi.com

| Reactant 1 (Epoxide) | Reactant 2 (Alkene) | Lewis Acid Catalyst | Yield (%) | Reference |

| Styrene Oxides | Styrenes or Dienes | Triflate Salts (e.g., Sc(OTf)₃) | up to 71% | lookchem.com |

| Electron-Rich Aryl Epoxides | Alkenes | Various Lewis Acids | Moderate to Good | mdpi.com |

The development of asymmetric organocatalysis has provided powerful tools for the enantioselective synthesis of complex molecules. Diarylprolinol silyl (B83357) ethers have emerged as highly effective catalysts for a variety of asymmetric transformations, including cycloadditions. rsc.org In the context of THF synthesis, these catalysts can activate substrates through the formation of enamines or iminium ions, facilitating a stereocontrolled [3+2] cycloaddition. This methodology allows for the creation of multiple stereocenters with high fidelity, providing access to enantiomerically enriched tetrahydrofuran derivatives. rsc.org

| Organocatalyst | Reactant 1 | Reactant 2 | Selectivity | Reference |

| Diarylprolinol Silyl Ether | α,β-Unsaturated Aldehydes | Various 3-atom components | High Enantioselectivity | rsc.org |

The 1,3-dipolar cycloaddition of carbonyl ylides with suitable dipolarophiles (such as alkenes) is a classic and powerful strategy for the synthesis of five-membered heterocycles, including tetrahydrofurans. nsf.govnsc.ru Carbonyl ylides are reactive intermediates that can be generated in situ, most commonly from the reaction of a metallocarbenoid (derived from a diazo compound and a rhodium or copper catalyst) with a carbonyl group. nsf.govnsc.ru These ylides then undergo a concerted cycloaddition with an alkene to form the THF ring in a single, atom-economical step. nsf.govubc.ca This method is particularly valuable for creating structurally complex and stereochemically rich polycyclic tetrahydrofurans. nsf.gov

| Ylide Precursor | Dipolarophile | Catalyst | Yield (%) | Reference |

| Diazoketones | 1,2-Diphenylcyclopropenes | Rh₂(OAc)₄ | 68-84% | nsc.ru |

| 2-Diazo-1,5-dicarbonyls | Internal Alkene (intramolecular) | Rh(II) catalysts | up to 89% | nsf.gov |

| Diazocarbonyls | Tetraarylporphyrins | Rhodium catalyst | Moderate | ubc.ca |

Transition metal catalysis offers another versatile approach to tetrahydrofuran synthesis. A notable example is the palladium(0)-catalyzed [3+2] cycloaddition of vinylcyclopropanes (VCPs) with aldehydes. acs.orgnih.gov In this process, the Pd(0) catalyst promotes the ring-opening of the VCP to form a π-allylpalladium zwitterionic intermediate, which serves as a three-carbon, 1,3-dipole equivalent. acs.orgscispace.com This intermediate then reacts with an aldehyde, acting as the two-atom component, to furnish the 2,5-disubstituted tetrahydrofuran product. acs.org The reaction often proceeds with high diastereoselectivity, particularly favoring cis-isomers, and is effective even at low catalyst loadings. acs.orgnih.gov Electron-poor aldehydes tend to be the best substrates, suggesting a mechanism involving an initial aldol-type reaction. acs.org

| Vinylcyclopropane | Aldehyde | Catalyst System | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |

| Malonate-derived VCP | Various Aromatic Aldehydes | Pd₂(dba)₃ / Bathophenanthroline | 53-95% | >20:1 | acs.org |

| Malonate-derived VCP | p-Nitrobenzaldehyde | 0.5 mol% Pd₂(MeOdba)₃ / Ligand | 95% | >20:1 | acs.org |

| Donor-Acceptor VCPs | Ketenes | Pd(PPh₃)₄ | Good | High | scispace.com |

Intramolecular Cyclization and Cycloetherification Strategies

Intramolecular cyclization, or cycloetherification, of functionalized, unsaturated alcohols is a fundamental and widely used strategy for forming tetrahydrofuran rings. organic-chemistry.org These reactions typically involve the nucleophilic attack of a hydroxyl group onto an activated double bond or an epoxide. The specific method dictates the required substrate and reaction conditions. For example, the intramolecular iodo-aldol cyclization of prochiral α-substituted enoate aldehydes can produce highly substituted tetrahydrofurans. organic-chemistry.org Another powerful approach is the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones, which can be catalyzed by bifunctional organocatalysts like cinchona-alkaloid-thiourea derivatives to yield enantioenriched products. organic-chemistry.org These methods provide reliable access to 2-substituted and polysubstituted tetrahydrofurans, often with excellent control over stereochemistry.

Multi-Step Cascade Transformations to Tetrahydrofuran Derivatives

Cascade reactions, where multiple bond-forming events occur in a single pot, represent a highly efficient strategy for building molecular complexity from simple precursors.

Furan (B31954) derivatives, which can be derived from biomass, are versatile starting materials for the synthesis of saturated heterocycles like tetrahydrofurans. rsc.orgrsc.orgresearchgate.net A notable strategy involves a three-step cascade sequence starting from 2,5-dimethylfuran (B142691) (DMF). rsc.orgrsc.orgx-mol.com

The reported cascade proceeds as follows:

Ring Opening: An acid-catalyzed ring-opening of 2,5-dimethylfuran in the presence of water yields 2,5-hexanedione (B30556). rsc.orgrsc.orgmdpi.com This step can achieve quantitative yields (up to 95%) under relatively mild conditions (e.g., 50 °C). mdpi.com

Aldol (B89426) Condensation: The resulting 2,5-hexanedione undergoes a base-catalyzed aldol condensation with an aldehyde. This step functionalizes the molecule at the methyl position. rsc.org

Hydrogenation-Cyclization: The condensation product is then subjected to hydrogenation and cyclization, often using a metal catalyst, to generate the final substituted tetrahydrofuran derivative. rsc.orgrsc.org

Table 2: Key Steps in Cascade Conversion of 2,5-Dimethylfuran

| Step | Reaction Type | Key Reagents/Catalysts | Intermediate/Product | Reference |

| 1 | Acid-catalyzed Ring Opening | Sulfuric acid, Water | 2,5-Hexanedione | rsc.orgmdpi.com |

| 2 | Aldol Condensation | Basic catalyst (e.g., Amberlyst A26) | Functionalized Hexanedione | rsc.org |

| 3 | Hydrogenation-Cyclization | Metal catalyst | Alkylated Tetrahydrofuran | rsc.orgrsc.org |

Thermal Rearrangements Leading to Tetrahydrofuran Scaffolds (e.g., 1,5-Diene-tert-butyl Carbonates)

The formation of the tetrahydrofuran ring is a critical step in the synthesis of the target molecule. One sophisticated approach involves the thermal rearrangement of carefully designed precursors. A notable example is the diastereoselective synthesis of 2,3,4-trisubstituted tetrahydrofurans from 1,5-diene-tert-butyl carbonates. researchgate.net This method relies on a cascade of reactions initiated by heat, demonstrating a high degree of efficiency and control.

The process commences with a thermal Cope rearrangement of a 3,3-dicyano-1,5-diene bearing a tert-butyl carbonate. This is followed by the deprotection of the tert-butyl carbonate (Boc) group and a subsequent oxy-Michael addition. researchgate.net This sequence of events transforms a linear diene into a complex cyclic ether scaffold with good diastereoselectivity. The cooperative reactivity of the 1,5-diene and the tert-butyl carbonate under thermal conditions provides a powerful tool for the construction of highly substituted tetrahydrofuran cores. researchgate.net

| Precursor Type | Key Transformation Steps | Resulting Scaffold | Reference |

| 1,5-Diene-tert-butyl Carbonate | 1. Thermal Cope Rearrangement2. Boc Deprotection3. Oxy-Michael Addition | 2,3,4-Trisubstituted Tetrahydrofuran | researchgate.net |

Synthetic Routes to Cyclohexenyl Moieties

The cyclohexenyl portion of the target molecule can be accessed through a variety of synthetic strategies, ranging from the functionalization of pre-existing rings to the de novo construction of the six-membered ring with the desired substitution pattern.

2-Substituted cyclohex-2-enones are versatile intermediates for the synthesis of various cyclohexene derivatives. One effective method for their preparation involves an aldol reaction sequence. This begins with the addition of a thiolate to cyclohex-2-enone to generate an aluminum enolate. This enolate then reacts with an aldehyde in an aldol reaction. The subsequent steps of dehydration, rearrangement, and desulfurization yield the desired 2-substituted cyclohex-2-enone. guidechem.combldpharm.compsu.edu

Another common approach is the base-catalyzed reaction of β-ketoesters with α,β-unsaturated methyl ketones. For instance, the reaction of ethyl acetoacetate (B1235776) with benzylideneacetone (B49655) in the presence of sodium ethoxide leads to the formation of a substituted cyclohex-2-enone. organic-chemistry.org This method allows for the introduction of various substituents onto the cyclohexenone ring, depending on the choice of starting materials. organic-chemistry.org

| Starting Materials | Key Reagents/Conditions | Product Type | Reference |

| Cyclohex-2-enone, Aldehyde, Thiophenol | Trimethylaluminium, Triethylamine, Methanesulfonyl chloride | 2-Substituted Cyclohex-2-enone | guidechem.compsu.edu |

| Arylideneacetone, Ethyl Acetoacetate | Sodium Ethoxide, Ethanol, Reflux | 4-Ethoxycarbonyl-3-methyl-5-arylcyclohex-2-enone | organic-chemistry.org |

Achieving the correct stereochemistry in the cyclohexene ring is often a crucial aspect of a total synthesis. A number of stereoselective methods have been developed for this purpose. For the synthesis of enantiomerically enriched (R)-cyclohex-2-enol, a valuable building block, several methods have been reported to yield high enantiomeric excess (ee). researchgate.net These include:

Enantioselective deprotonation of cyclohexene oxide using chiral lithium amides.

Asymmetric hydrosilylation of 2-cyclohexen-1-one with a chiral catalyst, followed by hydrolysis. researchgate.net

Enantioselective hydroboration of 1,3-cyclohexadiene with chiral dialkylboranes. researchgate.net

Furthermore, the stereoselective deuteration of benzene, coordinated to a tungsten complex, has been shown to produce a variety of stereoisotopomers of cyclohexene with precise control over the deuterium (B1214612) placement. wiley-vch.de While this method focuses on isotopic labeling, the underlying principles of stereocontrol are broadly applicable to the synthesis of complex cyclohexene derivatives.

| Method | Key Feature | Product | Enantiomeric Excess (ee) | Reference |

| Enantioselective Deprotonation | Use of chiral lithium amides | (R)-Cyclohex-2-enol | Up to 95% | researchgate.net |

| Asymmetric Hydrosilylation | Chiral zinc catalysts | (R)-Cyclohex-2-enol | Good to high | researchgate.net |

| Lipase-catalyzed Transesterification | Enzymatic resolution | (R)-Cyclohex-2-enol | High | researchgate.net |

Enol ethers are electron-rich alkenes that serve as versatile intermediates in organic synthesis. wikipedia.org The formation of the ether linkage in this compound would likely proceed through the reaction of a cyclohex-2-enol derivative with a suitable electrophilic form of tetrahydrofuran, or conversely, the reaction of a cyclohexenyl enolate with an electrophilic tetrahydrofuran derivative.

Silyl enol ethers, which are more stable analogues of enolates, are particularly useful. wikipedia.org They can be prepared by reacting an enolizable carbonyl compound, such as a cyclohexenone derivative, with a silyl electrophile (e.g., trimethylsilyl (B98337) chloride) and a base. The choice of base can influence the formation of the kinetic versus the thermodynamic silyl enol ether. wikipedia.org

The reactivity of enol ethers is characterized by their susceptibility to attack by electrophiles. wikipedia.org For instance, silyl enol ethers readily react with a variety of electrophiles, including aldehydes (in Mukaiyama aldol additions) and carbocations, typically in the presence of a Lewis acid. wikipedia.org This reactivity allows for the formation of new carbon-carbon bonds at the α-position to the original carbonyl group. The hydrolysis of a silyl enol ether will regenerate the carbonyl compound. wikipedia.org Radical reactions involving silyl enol ethers have also been extensively studied, providing alternative pathways for functionalization. sioc-journal.cn

| Enol Ether Type | Synthesis Method | Key Reactivity | Reference |

| Silyl Enol Ether | Reaction of a ketone with a silyl halide and base | Nucleophilic attack on electrophiles (e.g., aldehydes, alkyl halides) with Lewis acid catalysis | wikipedia.org |

| Vinyl Ether | Iridium-catalyzed transesterification of vinyl esters with alcohols | Susceptible to polymerization, react with thiols (thiol-ene reaction) | wikipedia.org |

Stereochemical Control and Chiral Synthesis of 2 Cyclohex 2 En 1 Yloxy Tetrahydrofuran Derivatives

Strategies for Diastereoselective Synthesis

The creation of specific diastereomers of 2-(cyclohex-2-en-1-yloxy)tetrahydrofuran derivatives hinges on controlling the relative stereochemistry at multiple chiral centers. This is often achieved during the formation of either the tetrahydrofuran (B95107) or the cyclohexene (B86901) ring through cyclization reactions.

Control of Diastereomeric Ratios in Cyclization Reactions

The control of diastereomeric ratios is a central theme in the synthesis of complex cyclic ethers like tetrahydrofurans. Palladium-catalyzed oxidative cyclization of alkenols is a powerful method for constructing the tetrahydrofuran ring, but it often yields low diastereoselectivity when forming highly substituted tetrahydrofurans. nih.gov This is attributed to the similar energies of the competing five-membered transition-state conformations. nih.gov

However, modifications to reaction conditions can significantly influence the diastereomeric ratio (dr). For instance, in the synthesis of 1,1,4-trisubstituted tetrahydrofurans, the use of a PdCl₂/1,4-benzoquinone (BQ) catalyst system can dramatically shift the diastereoselectivity. nih.gov One study demonstrated an increase in diastereoselectivity from 2:1 to 6:1 by employing this specific catalyst combination. nih.gov The diastereomers, in this case, were inseparable, but their relative stereochemistry could be determined using advanced NMR techniques. nih.gov

Intramolecular cycloadditions also offer a pathway to control diastereoselectivity. In the base-mediated intramolecular oxidopyrylium-alkene [5+2] cycloaddition, which forms a tricyclic system containing an 8-oxabicyclo[3.2.1]octane core, high diastereoselectivity has been observed. nih.gov For example, the cycloaddition of an acetoxy-pyranone derivative yielded the corresponding cycloadduct with a 10:1 diastereomeric ratio. nih.gov In some cases, the diastereoselectivity can be exceptionally high, with ratios greater than 19:1 being reported. nih.gov

Visible-light-mediated deoxygenative cyclizations of monoallylated 1,2-diols provide another route to chiral tetrahydrofurans. nih.gov These radical cyclizations, proceeding via a 5-exo-trig pathway, can generate tetrahydrofuran products with varying yields and diastereoselectivity depending on the substrate. nih.gov

Role of Substituents and Catalysts in Diastereocontrol

Substituents on the reacting molecule and the choice of catalyst are pivotal in directing the stereochemical outcome of a reaction. In the palladium-catalyzed oxidative cyclization of alkenols, the introduction of a hydrogen-bond acceptor into the substrate can enhance both reactivity and diastereoselectivity, leading to up to a 7:1 diastereomeric ratio. nih.gov This strategy relies on intramolecular hydrogen bonding to favor one transition state over another. nih.gov

The catalyst system itself plays a critical role. The combination of PdCl₂ and BQ was found to be more effective than other oxidants or palladium sources in achieving high diastereoselectivity. nih.gov The choice of solvent also has an impact, with THF and toluene (B28343) being identified as optimal for both yield and diastereoselectivity in certain oxidative cyclizations. nih.gov

In the context of synthesizing cyclohexanone (B45756) derivatives, which can be precursors to the cyclohexene ring, a cascade inter–intramolecular double Michael strategy has been developed. beilstein-journals.org This reaction, conducted in the presence of aqueous potassium hydroxide (B78521) and using tetrabutylammonium (B224687) bromide (TBAB) as a phase transfer catalyst, produces highly functionalized cyclohexanones with complete diastereoselectivity in many instances. beilstein-journals.org

Table 1: Effect of Catalysts and Conditions on Diastereoselectivity

| Reaction Type | Catalyst/Conditions | Substrate Type | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Oxidative Cyclization | PdCl₂(OAc)₂ / Pyridine | Alkenediol | 2:1 | nih.gov |

| Oxidative Cyclization | PdCl₂ / BQ | Alkenediol | 6:1 | nih.gov |

| [5+2] Cycloaddition | NMP (base) | Acetoxy-pyranone | 10:1 | nih.gov |

| [5+2] Cycloaddition | NMP (base) | Substituted Acetoxy-pyranone | >19:1 | nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Substrate-Controlled Diastereoselectivity

In many synthetic strategies, the existing stereochemistry within a substrate can be used to control the formation of new stereocenters. This principle of substrate-controlled diastereoselectivity is particularly effective in intramolecular reactions.

For instance, in the synthesis of complex polycyclic systems via intramolecular [5+2] cycloadditions, an existing α-chiral center on the substrate can dictate the stereochemical outcome of the cycloadduct. nih.gov This has been demonstrated in syntheses where a chiral starting material leads to a cycloadduct as a single diastereomer. nih.gov The stereochemistry of the newly formed chiral centers is often not critical if they are to be altered in subsequent steps, but the control exerted by the initial chiral center is a powerful synthetic tool. nih.gov

The synthesis of α-substituted cycloalkenones, which can serve as precursors to the cyclohexene moiety, also illustrates substrate control. orgsyn.org A two-step process involving the introduction of an α-iodo substituent followed by a transition-metal-catalyzed coupling reaction allows for the creation of a variety of substituted cyclohexenones. orgsyn.org The stereochemistry of these precursors would then influence the stereochemical outcome of subsequent reactions to form the final product.

Asymmetric Synthesis Approaches for Enantiomerically Enriched Compounds

The synthesis of a single enantiomer of a chiral compound is often the ultimate goal, especially in pharmaceutical applications. This requires the use of asymmetric synthesis techniques.

Chiral Catalysis in Cycloadditions (e.g., Organocatalysis, Transition Metal Catalysis)

Chiral catalysts are instrumental in producing enantiomerically enriched products from prochiral starting materials. Both organocatalysis and transition metal catalysis have been successfully employed in various cycloaddition reactions to generate chiral cyclic structures.

Rhodium-catalyzed enantioselective [4+2]-cycloadditions of furan-fused cyclobutanones with imines can produce furan-fused six-membered lactams with good yields and excellent enantioselectivity (up to 99% ee). nih.gov Similarly, gold-catalyzed diastereoselective [4+4]-cycloadditions have been developed. nih.gov These methods provide access to unique poly-substituted furan-fused lactams, which are structurally related to the tetrahydrofuran core. nih.gov

Chiral Lewis acid catalysis has been shown to be effective in visible light-triggered cycloaddition/rearrangement cascades, yielding enantioenriched polycyclic compounds with enantiomeric excesses ranging from 82% to 96%. rsc.org Mechanistic studies suggest that the chiral catalyst induces the observed enantioselectivity during the photocycloaddition step. rsc.org

The development of novel chiral Rh(II) catalysts has enabled highly enantioselective [2+1]-cycloadditions of ethyl diazoacetate to olefins, producing chiral cyclopropanes with high enantiomeric purity. organic-chemistry.org The combination of transition metal complexes with organocatalysts is an emerging area that has led to the discovery of new reactivities not achievable with either system alone. dntb.gov.ua

Asymmetric Induction in Ring-Forming Reactions

Asymmetric induction in ring-forming reactions is a powerful strategy for creating chiral heterocycles. A sequential one-pot copper-catalyzed asymmetric Henry reaction and iodocyclization of γ,δ-unsaturated alcohols provides efficient access to biologically important 2,5-polysubstituted tetrahydrofuran derivatives in high yields and with excellent enantioselectivities (up to 97% ee). chemistryviews.org

Furthermore, chiral quaternary ammonium (B1175870) hypoiodite (B1233010) salt-catalyzed enantioselective oxidative cycloetherification of δ-hydroxyketone derivatives can produce 2-acyl tetrahydrofurans with high chemical yield and high enantioselectivity. researchgate.net Asymmetric induction can also be achieved in intramolecular [5+2] cycloadditions, where the chirality of the substrate directs the formation of new stereocenters with high diastereoselectivity. nih.gov This approach has been used in the synthesis of complex natural products. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,4-benzoquinone (BQ) |

| 8-oxabicyclo[3.2.1]octane |

| Acetoxy-pyranone |

| Tetrabutylammonium bromide (TBAB) |

| Ethyl diazoacetate |

| 2-acyl tetrahydrofuran |

| δ-hydroxyketone |

| 2-iodo-2-cyclohexen-1-one |

| 4-methoxyphenylboronic acid |

| Silver(I) oxide |

| Triphenylarsine |

| Palladium(II) bis(benzonitrile)dichloride |

| Pyridine |

| Sodium thiosulfate |

| Magnesium sulfate |

| Diethyl ether |

| Pentane |

| Tetrahydrofuran (THF) |

| Toluene |

| N-methylpyrrolidine (NMP) |

| Potassium hydroxide |

| Curcumin |

| Arylidenemalonate |

| Furan-fused cyclobutanone |

| Imine |

| Anthranil |

| 1,3,2-oxazaborolidine |

| AlBr₃ |

| γ,δ-unsaturated alcohol |

| (R)-Cyclohex-2-enol |

| Cyclohexene oxide |

| 2-cyclohexen-1-one |

| 1,3-cyclohexadiene |

| (R)-4-t-butyldimethylsilyloxy-2-cyclohexen-1-one |

Enantioselective Olefin Metathesis for Chiral Cyclic Ethers

Enantioselective olefin metathesis has emerged as a powerful strategy for the synthesis of chiral cyclic ethers, including derivatives of this compound. This method often utilizes chiral molybdenum-based catalysts to facilitate the asymmetric rearrangement of achiral starting materials into enantiomerically enriched cyclic ethers. nih.gov

A significant advancement in this area involves the molybdenum-catalyzed enantioselective rearrangement of achiral cyclopentenyl tertiary ethers to produce chiral cyclohexenyl tertiary ethers. These olefin metathesis reactions are notable for their efficiency and high levels of enantioselectivity. A key observation in these transformations is the positive influence of tetrahydrofuran (THF) as an additive, which can remarkably enhance the enantioselectivity of the metathesis-based rearrangement. nih.gov This approach has also been successfully applied to the first catalytic asymmetric synthesis of spirocyclic structures through enantioselective olefin metathesis. nih.gov

Ring-closing metathesis (RCM) is a particularly valuable application of this methodology. For example, enantioselective RCM has been used to synthesize azacyclic structures with high enantiomeric ratios using chiral molybdenum-based diolate catalysts. nih.gov In the context of cyclic ether synthesis, the enantioselective ring-opening/ring-closing metathesis (RORCM) of meso tertiary silyl (B83357) ethers has been shown to produce bicyclic structures with high enantiomeric excess. This strategy allows for the creation of key stereochemical features, including quaternary carbon centers, in a single catalytic step. nih.gov

The following table summarizes the results of molybdenum-catalyzed enantioselective olefin metathesis for the synthesis of chiral cyclic ethers:

| Entry | Substrate | Catalyst | Additive | Product | Enantiomeric Ratio (e.r.) | Yield (%) |

| 1 | Achiral cyclopentenyl tertiary ether | Chiral Mo-alkylidene | THF | Chiral cyclohexenyl tertiary ether | High | Efficient |

| 2 | Meso tertiary silyl ether 24 | Chiral Mo-alkylidene 25 (3 mol %) | - | Bicyclic ether 26 | 93.5:6.5 | 97 |

Table 1: Representative Examples of Enantioselective Olefin Metathesis for Chiral Cyclic Ether Synthesis. nih.govnih.gov

Conformational Analysis and its Impact on Stereoselectivity

The stereochemical outcome of reactions involving the formation of cyclic structures like this compound is profoundly influenced by the conformational preferences of the starting materials and intermediates. sapub.org Conformational analysis, which examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is therefore crucial for understanding and predicting stereoselectivity. windows.net

In cyclohexane (B81311) derivatives, the chair conformation is the most stable arrangement. Substituents on the cyclohexane ring can occupy either axial or equatorial positions. The relative stability of these conformers is largely determined by steric interactions. sapub.org A key factor is the presence of 1,3-diaxial interactions, where an axial substituent experiences steric repulsion from the other two axial atoms on the same side of the ring. sapub.org Consequently, conformations with bulky substituents in the equatorial position are generally more stable as they minimize these unfavorable interactions. sapub.org

For disubstituted cyclohexanes, such as a precursor to a this compound derivative, the analysis of chair conformations for cis and trans isomers allows for the prediction of the more stable conformer by assessing the number of 1,3-diaxial interactions in each. sapub.org If the number of these interactions is the same, the conformers are considered to be of equal stability. sapub.org

The stereochemistry of a reaction can be highly dependent on the geometry of the starting material. For instance, in certain cyclization reactions, the geometry of a double bond within the substrate can dictate the diastereoselectivity of the product formation. nih.gov

The table below illustrates the impact of substituent position on the stability of cyclohexane conformers:

| Substituent | Position | 1,3-Diaxial Interactions | Relative Stability |

| Methyl | Axial | Present | Less Stable |

| Methyl | Equatorial | Absent | More Stable |

Table 2: Influence of Substituent Position on Cyclohexane Conformer Stability. sapub.org

This fundamental understanding of conformational preferences and steric effects is essential for designing synthetic strategies that favor the formation of a desired stereoisomer of this compound and its derivatives.

Computational Chemistry in the Study of 2 Cyclohex 2 En 1 Yloxy Tetrahydrofuran

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are fundamental to understanding the pathways of chemical reactions. nih.govyoutube.com These calculations can map out the potential energy surface of a reaction, identifying the most likely routes from reactants to products.

Transition State Characterization and Energy Barrier Determination

A critical aspect of elucidating a reaction mechanism is the characterization of its transition states—the high-energy structures that exist transiently between reactants and products. Computational methods, such as Density Functional Theory (DFT), are frequently employed to locate and optimize the geometry of transition states. e3s-conferences.org The energy difference between the reactants and the transition state, known as the energy barrier or activation energy, determines the rate of the reaction.

For 2-(Cyclohex-2-en-1-yloxy)tetrahydrofuran, computational chemists could, in theory, model various potential reactions, such as cyclization or rearrangement, to determine the associated energy barriers for each pathway. However, no such specific calculations for this compound have been published.

Analysis of Radical and Ionic Intermediates

Many chemical reactions proceed through the formation of highly reactive intermediates, such as radicals or ions. nih.govlibretexts.org Computational chemistry allows for the detailed study of the structure, stability, and reactivity of these transient species. For instance, in reactions involving the cyclohexenyl or tetrahydrofuranyl moieties, both radical and ionic pathways are conceivable.

Computational studies on analogous systems, such as the radical cyclization of unsaturated ethers, have provided deep mechanistic insights. mdpi.comresearchgate.net These studies often involve calculating the properties of potential radical intermediates to predict the feasibility and outcome of such reactions. A similar computational analysis for this compound would be necessary to understand its potential reaction pathways involving such intermediates, but this research has not been documented.

Electronic Structure and Reactivity Prediction

The electronic structure of a molecule is intrinsically linked to its reactivity. Computational methods provide a means to visualize and quantify aspects of the electronic structure that govern chemical behavior.

Frontier Molecular Orbital Analysis for Electrophilic and Nucleophilic Behavior

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for predicting reactivity. youtube.comwikipedia.orglibretexts.org This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies and spatial distributions of the HOMO and LUMO can indicate where a molecule is likely to act as a nucleophile (electron donor) or an electrophile (electron acceptor).

A computational analysis of this compound would involve calculating its HOMO and LUMO to predict its reactivity in various chemical environments. For example, the location of the HOMO could suggest the most probable site for electrophilic attack, while the LUMO's location would indicate the likely site for nucleophilic attack. Without specific computational studies, predictions about the electrophilic and nucleophilic behavior of this compound remain speculative.

Interactive Table: General Principles of FMO Theory

| Molecular Orbital | Role in Reactivity | Predicted Behavior |

| HOMO (Highest Occupied Molecular Orbital) | Electron-donating orbital | Nucleophilic character; site of electrophilic attack |

| LUMO (Lowest Unoccupied Molecular Orbital) | Electron-accepting orbital | Electrophilic character; site of nucleophilic attack |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of molecular stability and reactivity |

Understanding Substituent Effects on Reactivity

Substituents can significantly alter the electronic properties and, consequently, the reactivity of a molecule. sciencepublishinggroup.comajpchem.org Computational studies are adept at quantifying these effects. By systematically varying substituents on a parent molecule and calculating properties such as the HOMO-LUMO gap or charge distribution, chemists can gain a predictive understanding of how different functional groups will influence reactivity. rsc.orgnih.gov

For this compound, one could computationally explore how substituents on either the cyclohexenyl or tetrahydrofuranyl ring would affect its stability and reaction preferences. Such a study would be valuable for designing derivatives with specific desired properties, but the foundational computational data for the parent compound is currently lacking.

In Silico Prediction of Stereochemical Outcomes

Many chemical reactions can produce multiple stereoisomers. In silico, or computational, methods are increasingly used to predict the stereochemical outcome of reactions. nih.gov By calculating the energies of the transition states leading to different stereoisomers, it is often possible to predict which product will be favored.

Given the chiral centers that can be formed in reactions involving this compound, computational modeling could be a powerful tool for predicting the stereoselectivity of its transformations. For example, in a potential cyclization reaction, computational analysis could determine the relative energies of the transition states leading to cis and trans products. At present, no such predictive studies for this specific molecule are available in the scientific literature.

Synthetic Applications and Derivatization of 2 Cyclohex 2 En 1 Yloxy Tetrahydrofuran Analogues

Utilization as Versatile Synthetic Intermediates

Analogues of 2-(cyclohex-2-en-1-yloxy)tetrahydrofuran, particularly 2-alkoxytetrahydrofurans, are valuable intermediates in organic synthesis. The tetrahydrofuran (B95107) ring is a common motif in a vast array of biologically active natural products, including lignans, polyether ionophores, and annonaceous acetogenins, which exhibit a range of activities such as antitumor, antimalarial, and antimicrobial properties. The synthetic versatility of these intermediates stems from the various methods available for their construction and subsequent modification.

Key synthetic strategies to access substituted tetrahydrofurans include:

Nucleophilic Substitution: Intramolecular SN2 reactions of hydroxyl nucleophiles with suitable leaving groups are a classic and widely used method for forming the tetrahydrofuran ring. organic-chemistry.org

Radical Cyclizations: Haloacetal substrates can undergo radical cyclization to produce 2-alkoxytetrahydrofurans with a high degree of diastereoselectivity. organic-chemistry.org

[3+2] Cycloaddition Reactions: These reactions provide a convergent approach to highly substituted tetrahydrofurans by combining a three-atom component (like an epoxide or cyclopropane) with a two-atom component. organic-chemistry.org

Oxidative Cyclization: The palladium-catalyzed oxidative cyclization of unsaturated alcohols is an effective method for preparing 2-vinyltetrahydrofuran derivatives. organic-chemistry.org

These synthetic routes provide access to a diverse range of tetrahydrofuran-containing building blocks that can be further elaborated.

Building Blocks for Complex Polycyclic and Heterocyclic Frameworks

The structural motifs present in this compound analogues make them attractive starting materials for the synthesis of more complex molecular architectures. The tetrahydrofuran ring can serve as a scaffold upon which other rings can be constructed, and the cyclohexenyl group provides a reactive handle for various transformations.

For instance, intramolecular reactions are a powerful tool for building polycyclic systems. The principles of intramolecular Williamson ether synthesis, where an alkoxide attacks an internal electrophile to form a cyclic ether, can be conceptually extended to more complex systems. masterorganicchemistry.com By strategically placing functional groups on either the tetrahydrofuran or cyclohexenyl moiety, subsequent reactions can be designed to forge new rings. For example, an intramolecular Diels-Alder reaction involving the cyclohexene (B86901) double bond could lead to the formation of a bridged bicyclic system.

Furthermore, radical cyclizations have been employed to construct complex tetrahydrofuran-containing skeletons. The Ueno–Stork cyclization, a radical-mediated reaction, has been successfully applied in the synthesis of the tetrahydrofuran core of gymnodimine, a marine natural product. rsc.org This highlights the potential of radical-based strategies in elaborating structures analogous to the title compound into intricate polycyclic frameworks.

Potential in Natural Product Synthesis

The tetrahydrofuran nucleus is a key structural feature in a multitude of natural products. nih.gov Therefore, synthetic intermediates containing this moiety are of significant interest to synthetic chemists. While no direct application of this compound in natural product synthesis has been reported, the utility of similar building blocks is well-established.

For example, the synthesis of the marine natural product halichondrin B, which possesses a complex polyether structure, has involved the use of tetrahydrofuran-containing fragments. nih.gov The strategies employed in these syntheses often rely on the stereocontrolled formation of the tetrahydrofuran ring and its subsequent elaboration.

Analogues such as 2-vinyloxytetrahydrofuran (CHO) can be considered as simplified models of the title compound. nih.gov The vinyl ether functionality can participate in various cycloaddition and rearrangement reactions, making it a valuable building block in its own right. The knowledge gained from the chemistry of these simpler analogues can inform the potential synthetic pathways for more complex structures like this compound in the context of natural product synthesis.

Transformations and Derivatizations of the Tetrahydrofuran and Cyclohexenyl Moieties

Both the tetrahydrofuran and cyclohexenyl components of the title compound's analogues offer multiple avenues for chemical modification.

Tetrahydrofuran Moiety Transformations:

The 2-alkoxy group on the tetrahydrofuran ring represents a cyclic acetal, which can undergo a variety of transformations. Cleavage of the ether linkage can be achieved under acidic conditions, regenerating the corresponding hemiacetal or diol. masterorganicchemistry.com This functionality can be used as a protecting group for a hydroxyl function. The anomeric center at C-2 of the tetrahydrofuran ring can also be a site for further functionalization. For instance, radical reactions at this position can lead to the formation of new carbon-carbon bonds.

Cyclohexenyl Moiety Derivatizations:

The double bond in the cyclohexenyl ring is a prime site for a wide range of chemical reactions. Some key transformations include:

| Reaction Type | Reagents/Conditions | Product Type |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxide |

| Dihydroxylation | OsO₄, NMO or cold, dilute KMnO₄ | Diol |

| Halogenation | Br₂, Cl₂ | Dihaloalkane |

| Hydroboration-Oxidation | 1. BH₃•THF, 2. H₂O₂, NaOH | Alcohol |

| Diels-Alder Reaction | Dienophile | Bicyclic adduct |

The allylic position of the cyclohexenyl ring is also susceptible to radical substitution reactions, allowing for the introduction of various functional groups. The synthesis of (R)-cyclohex-2-enol, a potential precursor to the cyclohexenyl moiety, has been achieved through methods like enantioselective deprotonation of cyclohexene oxide and asymmetric hydrosilylation of 2-cyclohexen-1-one. researchgate.net These methods provide access to chiral cyclohexenyl building blocks, which would be crucial for the asymmetric synthesis of complex target molecules.

Advanced Analytical Techniques for Comprehensive Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of 2-(Cyclohex-2-en-1-yloxy)tetrahydrofuran in solution.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and for establishing the connectivity of atoms within the molecule.

¹H-¹H Correlated Spectroscopy (COSY): This experiment reveals scalar couplings between protons on adjacent carbon atoms. For this compound, COSY would show correlations between the olefinic protons on the cyclohexene (B86901) ring and the allylic proton at the C1' position. It would also map out the spin systems within the tetrahydrofuran (B95107) and cyclohexene rings.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). A key HMBC correlation for confirming the ether linkage would be between the anomeric proton at C2 of the tetrahydrofuran ring and the C1' carbon of the cyclohexene ring, and vice-versa.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2 (THF) | 5.2 - 5.4 | 100 - 105 |

| C3, C4 (THF) | 1.8 - 2.1 | 22 - 35 |

| C5 (THF) | 3.8 - 4.1 | 65 - 70 |

| C1' (Cyclohexene) | 4.0 - 4.3 | 75 - 80 |

| C2', C3' (Cyclohexene) | 5.7 - 6.0 | 125 - 135 |

| C4', C5', C6' (Cyclohexene) | 1.5 - 2.2 | 20 - 30 |

Note: These are predicted ranges and can vary based on the solvent and the specific stereoisomer.

The Nuclear Overhauser Effect (NOE) arises from the through-space interaction of protons that are in close proximity. A 2D NOESY experiment maps these spatial relationships, providing critical information for determining the relative stereochemistry of the molecule.

For this compound, key NOE correlations would be observed between the anomeric proton at C2 and the protons on the cyclohexene ring. The specific pattern of these NOEs would help to define the orientation of the cyclohexenyloxy group relative to the tetrahydrofuran ring. For instance, an NOE between the C2 proton and the C1' proton would suggest a syn relationship, while its absence and the presence of an NOE to other cyclohexene protons might indicate an anti relationship.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

HRMS and MS/MS provide information on the elemental composition and fragmentation pathways of this compound.

High-resolution mass spectrometry can determine the mass of the parent ion with high accuracy, allowing for the calculation of its elemental formula. For this compound (C₁₀H₁₆O₂), the expected exact mass would be approximately 168.11503 u.

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the parent ion. The resulting fragment ions provide valuable structural information. Key fragmentation pathways for this molecule would likely involve the cleavage of the glycosidic bond, leading to the formation of a cyclohexene radical cation (m/z 81) and a protonated tetrahydrofuran-2-ol (m/z 89), or a tetrahydrofuran cation (m/z 71).

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 168 | [M]⁺ (Molecular Ion) |

| 81 | [C₆H₉]⁺ (Cyclohexenyl cation) |

| 71 | [C₄H₇O]⁺ (Tetrahydrofuranyl cation) |

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for separating the components of a mixture and identifying them based on their mass spectra. These methods are essential for assessing the purity of a this compound sample and for identifying any byproducts or impurities from its synthesis. The choice between GC-MS and LC-MS would depend on the volatility and thermal stability of the compound.

Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared light (FTIR) or the inelastic scattering of monochromatic light (Raman).

For this compound, the key vibrational modes would be:

C-O-C stretch: A strong band in the FTIR spectrum, typically in the region of 1050-1150 cm⁻¹, is characteristic of the ether linkage.

C=C stretch: A band in the region of 1640-1680 cm⁻¹ would confirm the presence of the double bond in the cyclohexene ring.

=C-H stretch: A band above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) would correspond to the stretching of the vinylic C-H bonds.

C-H stretch: Bands in the region of 2850-3000 cm⁻¹ are due to the stretching of the aliphatic C-H bonds in both rings.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Ether | C-O-C stretch | 1050 - 1150 |

| Alkene | C=C stretch | 1640 - 1680 |

| Vinylic C-H | =C-H stretch | 3010 - 3100 |

| Aliphatic C-H | C-H stretch | 2850 - 3000 |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline compounds. This powerful technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, culminating in the assignment of the absolute configuration of chiral centers.

For this compound, a successful single-crystal X-ray diffraction analysis would provide unequivocal proof of the relative and absolute stereochemistry of the molecule. The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. The Flack parameter, derived from the crystallographic data, is a critical value in confirming the absolute configuration of the enantiomer present in the crystal.

Due to the inherent complexities in crystallizing non-polar, flexible molecules, obtaining suitable crystals of this compound can be a significant challenge. Researchers often employ various crystallization techniques, such as slow evaporation, vapor diffusion, and cooling methods, with a range of solvents to screen for optimal crystallization conditions. Should the parent compound fail to yield suitable crystals, derivatization with a heavy atom or a molecule known to enhance crystallinity can be pursued.

Chromatographic Methods for Separation and Purity

Chromatographic techniques are central to the purification and analysis of organic compounds. For this compound, these methods are crucial for separating diastereomers, determining enantiomeric purity, and isolating the compound from reaction mixtures.

Chiral Chromatography (e.g., Chiral HPLC, GC-Chiral) for Enantiomeric Excess Determination

The presence of multiple chiral centers in this compound necessitates the use of chiral chromatography to separate and quantify its enantiomers. The enantiomeric excess (ee) is a critical measure of the stereochemical purity of a chiral compound and is defined as the percentage of one enantiomer in excess of the other.

Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the most common techniques for determining enantiomeric excess. These methods utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation.

The selection of the appropriate chiral stationary phase is paramount for achieving successful separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or proteins. The choice of mobile phase and analysis temperature are also critical parameters that are optimized to maximize resolution.

A hypothetical chiral HPLC analysis of a sample of this compound is presented in the table below:

| Parameter | Value |

| Instrument | High-Performance Liquid Chromatograph |

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane/Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Enantiomeric Excess (ee) | >99% (for a highly enriched sample) |

Advanced Preparative Chromatography (e.g., Flash Chromatography) for Purification

Following its synthesis, this compound must be purified to remove unreacted starting materials, byproducts, and other impurities. Flash chromatography is a rapid and efficient form of preparative column chromatography that is widely used for this purpose.

This technique employs a column packed with a solid stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) is pushed through the column with positive pressure. The choice of eluent is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC). A solvent system that provides good separation of the desired compound from impurities is selected.

For the purification of a moderately polar compound like this compound, a typical solvent system for flash chromatography might consist of a mixture of a non-polar solvent, such as hexane, and a more polar solvent, like ethyl acetate (B1210297). The polarity of the eluent can be adjusted to optimize the separation.

A representative flash chromatography purification of this compound is detailed in the table below:

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Gradient of 5% to 20% Ethyl Acetate in Hexane |

| Sample Loading | The crude product is adsorbed onto a small amount of silica gel and dry-loaded onto the column. |

| Elution | The solvent is passed through the column under positive pressure, and fractions are collected. |

| Monitoring | Fractions are analyzed by TLC to identify those containing the pure product. |

| Outcome | Isolation of this compound with high purity. |

By employing these advanced analytical and preparative techniques, chemists can ensure the structural integrity and purity of this compound, which is essential for its use in further scientific investigation.

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Routes

Currently, there are no specific studies detailing green or sustainable synthetic routes for 2-(Cyclohex-2-en-1-yloxy)tetrahydrofuran . However, the field of green chemistry offers several principles that could guide its future synthesis. Research in the broader area of ether synthesis is increasingly focused on environmentally benign methods. labinsights.nl This includes the use of sustainable catalysts, minimizing hazardous waste, and employing energy-efficient reaction conditions like microwave-assisted or sonochemical methods. labinsights.nl

For related cyclic ethers, green synthesis often involves the cyclodehydration of diols using solid acid catalysts like heteropoly acids, which are reusable and less corrosive than traditional acid catalysts. royalsocietypublishing.orgrsc.org For instance, heteropoly acids have been effectively used to produce tetrahydrofuran (B95107) (THF) from butane-1,4-diol and other cyclic ethers from their corresponding 1,n-diols with high selectivity and yield. royalsocietypublishing.org Another green approach involves the use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to promote the synthesis of substituted tetrahydrofurans from epoxides and alkenes without a catalyst, boasting perfect atom economy. mdpi.com

Future research could explore adapting such methods for the synthesis of This compound , potentially through the reaction of cyclohex-2-en-1-ol and a suitable tetrahydrofuran precursor under green conditions.

Table 1: Potential Green Synthesis Strategies for Ethers This table presents generalized green chemistry approaches that could be theoretically applied to the synthesis of this compound, as specific data is unavailable.

| Strategy | Description | Potential Advantage | Relevant Research Context |

|---|---|---|---|

| Catalytic Cyclodehydration | Use of solid acid catalysts (e.g., heteropoly acids, zeolites) to form cyclic ethers from diols. royalsocietypublishing.org | Reusable catalyst, reduced corrosion and waste. royalsocietypublishing.org | Synthesis of THF and other cyclic ethers. royalsocietypublishing.org |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reactions, often leading to higher yields and shorter reaction times. labinsights.nl | Energy efficiency, high yields. labinsights.nl | General synthesis of ethers and heterocycles. labinsights.nlwikipedia.org |

| Fluorinated Alcohol Promotion | Using solvents like HFIP to mediate reactions such as the addition of alkenes to epoxides. mdpi.com | Catalyst-free, high atom economy. mdpi.com | Synthesis of substituted tetrahydrofurans. mdpi.com |

Expanding the Scope of Catalytic Asymmetric Synthesis

The catalytic asymmetric synthesis of molecules with multiple stereocenters is a significant goal in organic chemistry. For This compound , which possesses chiral centers, developing enantioselective synthetic methods would be crucial for studying its potential biological activities.

While no such synthesis has been reported for this specific compound, research on related structures provides a roadmap. For example, organocatalytic asymmetric methods have been successfully developed for synthesizing various substituted furans and tetrahydrofurans. acs.orgbenthamdirect.com These methods often involve cascade reactions that can construct the heterocyclic ring and set stereocenters with high enantioselectivity in a single step. acs.org Furthermore, enzymatic resolutions and the use of chiral pool precursors are established strategies for accessing chiral furan (B31954) derivatives. benthamdirect.comrsc.org The stereoselective synthesis of substituted tetrahydrofurans is an area of intense research due to their prevalence in biologically active natural products. nih.gov

Future work on This compound could involve developing diastereoselective and enantioselective methods, possibly using chiral catalysts or enzymes, to control the stereochemistry of the ether linkage and the substituents on both the cyclohexene (B86901) and tetrahydrofuran rings.

Application in Supramolecular Chemistry and Materials Science

The potential application of This compound in supramolecular chemistry and materials science remains unexplored. The ether functional group is a key component in host-guest chemistry, most notably in crown ethers, which are known for their ability to selectively bind cations and form complex supramolecular assemblies. numberanalytics.comnih.gov The oxygen atom in an ether can act as a hydrogen bond acceptor, enabling the formation of larger structures. numberanalytics.com

Given its structure, which combines a flexible tetrahydrofuran ring and a more rigid cyclohexene moiety, This compound could be investigated as a building block (or "monomer") for novel polymers or as a ligand in coordination chemistry. The modification of ether-containing molecules with functional groups can lead to materials with interesting properties, such as stimuli-responsive supramolecular polymers. nih.gov Research could focus on synthesizing derivatives of this compound to explore its self-assembly properties or its ability to form host-guest complexes. acs.org

Table 2: Potential Applications in Supramolecular and Materials Science This table outlines hypothetical applications for this compound based on the functions of related ether compounds, as specific data is unavailable.

| Area of Application | Potential Role of the Compound | Rationale Based on General Ether Chemistry |

|---|---|---|

| Supramolecular Assemblies | As a guest molecule or a component of a larger host structure. | Ethers participate in hydrogen bonding and host-guest interactions. numberanalytics.comacs.org |

| Polymer Chemistry | As a monomer for the synthesis of novel polymers. | Crown ethers and other cyclic ethers are used to create functional supramolecular polymers. nih.gov |

| Materials Science | As a ligand for creating new coordination polymers or metal-organic frameworks (MOFs). | The ether oxygen can coordinate with metal ions. numberanalytics.com |

Integration with Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

The use of machine learning (ML) and artificial intelligence (AI) is a rapidly growing trend in chemical research, offering the potential to accelerate discovery by predicting reaction outcomes, optimizing reaction conditions, and even designing new synthetic routes. rsc.org There is currently no evidence of ML or AI being applied to the synthesis of This compound .

However, ML models are being developed for a wide range of chemical applications. Graph neural networks, for instance, can predict molecular properties based on a molecule's structure. aps.org For synthesis, ML algorithms can be trained on large datasets of known reactions to predict the yield of a reaction or to identify the most influential factors affecting the outcome. rsc.org Such models could be used to predict optimal conditions (catalyst, solvent, temperature) for synthesizing This compound , potentially saving significant time and resources in the lab. Furthermore, AI can be used to predict the chemical potentials and thermodynamic properties of molecules, which is crucial for understanding their behavior in complex systems. acs.org

Future research could involve creating a dataset of reactions related to the synthesis of substituted ethers to train an ML model. This model could then be used to predict the most efficient pathway to This compound and its derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-(Cyclohex-2-en-1-yloxy)tetrahydrofuran?

- Methodology : Radical cyclization of alkenoxyl precursors is a key route. For example, alkenoxyl radicals generated from allylic alcohols under initiators like AIBN undergo 5-exo cyclization to form tetrahydrofuran derivatives. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side reactions such as radical recombination or over-oxidation .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- Methodology :

- IR Spectroscopy : Identifies ether (C-O-C) and cyclohexenyl (C=C) functional groups. Spectral contamination from water vapor (~1500–1600 cm⁻¹) must be accounted for during data interpretation .

- NMR : ¹H/¹³C NMR resolves stereochemistry and substituent effects. Coupling constants in the cyclohexenyl moiety (e.g., J values for vicinal protons) confirm ring conformation .

- X-ray Crystallography : Provides unambiguous confirmation of molecular geometry, as demonstrated for structurally related cyclohexenyl-tetrahydrofuran derivatives .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodology : Follow general guidelines for ethers and cycloalkenes:

- Use PPE (gloves, safety goggles) to avoid skin/eye contact.

- Store under inert atmospheres (e.g., N₂) to prevent peroxide formation.

- Ensure adequate ventilation to mitigate inhalation risks .

Advanced Research Questions

Q. How can conflicting data from spectroscopic and crystallographic analyses be resolved during structural validation?

- Methodology : Cross-validation using complementary techniques is critical. For instance, discrepancies in stereochemical assignments (e.g., axial vs. equatorial substituents) can arise from NMR coupling constants. Single-crystal XRD resolves such ambiguities by directly visualizing bond angles and torsion angles . Computational modeling (DFT) may further reconcile experimental and theoretical data .

Q. What mechanistic factors influence the stereoselectivity of radical cyclization in synthesizing this compound?

- Methodology :

- Radical Stability : Electron-donating groups on the cyclohexenyl moiety stabilize transition states, favoring endo cyclization pathways.

- Steric Effects : Bulky substituents near the reaction site may hinder radical recombination, improving regioselectivity. Kinetic studies using radical clocks or isotopic labeling can delineate these effects .

Q. How does the steric environment of the cyclohexenyl group impact reactivity in downstream modifications (e.g., epoxidation or nucleophilic substitution)?

- Methodology : Steric hindrance from the cyclohexenyl ring can slow nucleophilic attack at the tetrahydrofuran oxygen. Catalytic strategies (e.g., Lewis acids like BF₃·Et₂O) or elevated temperatures may enhance reactivity. Comparative studies with less hindered analogs (e.g., methyltetrahydrofuran) highlight these effects .

Q. What strategies mitigate side reactions during large-scale synthesis (e.g., polymerization or oxidation)?

- Methodology :

- Inhibitors : Additives like BHT (butylated hydroxytoluene) suppress radical-induced polymerization.

- Oxygen Exclusion : Conduct reactions under strict inert conditions (argon/vacuum) to prevent peroxide formation.

- Purification : Gradient chromatography or distillation under reduced pressure isolates the target compound from oligomeric byproducts .

Data Contradiction Analysis

Q. Why might reported melting points or boiling points vary across studies?

- Methodology : Variations arise from impurities (e.g., residual solvents) or polymorphic forms. Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) can identify polymorph transitions or decomposition pathways. Standardized purification (e.g., recrystallization from hexane/ethyl acetate) ensures consistency .

Q. How do solvent effects influence the compound’s stability and reactivity in catalytic systems?

- Methodology : Polar aprotic solvents (e.g., THF, DMF) stabilize charged intermediates in acid-catalyzed reactions but may promote hydrolysis of the ether linkage. Solvent screening via kinetic profiling (e.g., monitoring reaction progress via GC-MS) identifies optimal media. Computational solvation models (COSMO-RS) predict solvent interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.